molecular formula C17H18N4O5 B11565044 (1E)-1-(2-butoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-(2-butoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11565044
M. Wt: 358.3 g/mol
InChI Key: DQBRHFRIMZEPDC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE can be used as a reagent in various organic synthesis reactions. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be used in the study of enzyme inhibition and as a probe for detecting specific biomolecules.

Medicine

Potential medical applications include its use as a precursor for the synthesis of pharmaceutical compounds.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition of enzyme activity or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE
  • (1E)-1-[(2-ETHOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE

Uniqueness

The uniqueness of (1E)-1-[(2-BUTOXYPHENYL)METHYLIDENE]-2-(2,4-DINITROPHENYL)HYDRAZINE lies in its specific butoxyphenyl and dinitrophenyl groups, which confer distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(E)-(2-butoxyphenyl)methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H18N4O5/c1-2-3-10-26-17-7-5-4-6-13(17)12-18-19-15-9-8-14(20(22)23)11-16(15)21(24)25/h4-9,11-12,19H,2-3,10H2,1H3/b18-12+

InChI Key

DQBRHFRIMZEPDC-LDADJPATSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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